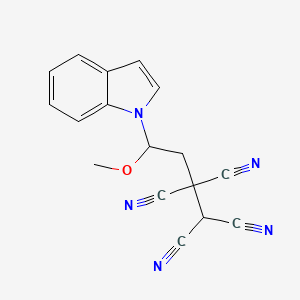![molecular formula C12H22S B14352788 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene CAS No. 90850-90-1](/img/no-structure.png)
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene typically involves the reaction of 2-methylpent-2-ene with a suitable sulfanylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pentenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpent-1-ene: A structurally similar compound without the sulfanyl group.
2-Methylpent-2-ene: Another isomer with a different arrangement of the double bond.
2-Methyl-1-pentene: Lacks the sulfanyl group but has a similar carbon backbone.
Uniqueness
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications in research and industry.
Propriétés
| 90850-90-1 | |
Formule moléculaire |
C12H22S |
Poids moléculaire |
198.37 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpent-2-enylsulfanyl)pent-2-ene |
InChI |
InChI=1S/C12H22S/c1-5-7-11(3)9-13-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
Clé InChI |
HLZFXTCXQVVTRB-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)CSCC(=CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)




